6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene involves multi-step organic reactions, starting from 4-methoxyacetophenone as a precursor. Key steps in the synthesis include bromination, thioetherification, and cyclization-rearrangement reactions. An improved synthesis method utilizes methanesulfonic acid as a catalyst instead of polyphosphoric acid, leading to increased yield of the target compound (Liao Qing-jiang, 2003).
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has been elucidated through techniques such as X-ray crystallography. Studies reveal that the compound's structure features distinct positioning of methoxy groups, influencing its overall molecular conformation and interactions (D. Mullica et al., 1996).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including bromination, nitration, and Friedel–Crafts acetylation, showcasing its reactive nature towards electrophilic substitution. The presence of methoxy groups directs the substitution patterns and influences the reactivity (K. Clarke et al., 1973).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are integral to understanding the behavior of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in different environments. The crystal and molecular structure analyses provide insights into its solid-state characteristics, including molecular packing and hydrogen bonding patterns (D. Mullica et al., 1996).
Chemical Properties Analysis
The electronic structure and chemical properties are closely linked to the compound's functional groups and molecular geometry. Studies on its photophysical properties reveal how the methoxy groups impact its luminescence and electronic properties, offering potential for optoelectronic applications (Soyeon Kim et al., 2021).
Scientific Research Applications
Improved Synthesis for Raloxifene Hydrochloride Production : A study by Liao Qing-jiang (2003) demonstrated an improved synthesis method for 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene using methanesulfonic acid. This method resulted in a higher yield and enhanced the production of raloxifene hydrochloride, a medication used for the treatment and prevention of osteoporosis and breast cancer (Liao Qing-jiang, 2003).
Antiproliferative Agents in Cancer Treatment : Research by Romagnoli et al. (2021) found that 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes exhibit potent antiproliferative properties. These compounds were shown to induce apoptosis in colon carcinoma cells, highlighting their potential as cancer treatment agents (Romagnoli et al., 2021).
Agricultural Applications : A study by Schuetz and Titus (1967) showed that 4-methoxybenzo[b]thienyl-3-acetic acid, a derivative of benzo[b]thiophene, significantly enhances plant growth. This suggests potential agricultural applications for these compounds (Schuetz & Titus, 1967).
Organic Compound Synthesis : Eisenbraun (1991) reported on the synthesis of 9-isopropyl-4-methoxy-6-methyldibenzo-thiophene, a modified target molecule. This study represents progress in the synthesis of a new class of organic compounds, indicating the broad utility of these compounds in chemical synthesis (Eisenbraun, 1991).
Potential Antifertility Agents : Crenshaw et al. (1971) found that substituted diaryl derivatives of benzo(b)thiophenes and benzo(b)furans exhibit estrogenic and estrogen antagonist activities. These properties suggest their potential as antifertility agents (Crenshaw et al., 1971).
Synthesis of Cannabinoid Receptor Ligands : Jingwen Chen et al. (2017) developed a Pd-catalyzed Sonogashira type cross-coupling reaction that effectively synthesizes 2-substituted benzo[b]thiophenes. These compounds have potential applications as cannabinoid receptor ligands (Jingwen Chen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-17-13-6-3-11(4-7-13)15-9-12-5-8-14(18-2)10-16(12)19-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWAGCVMOGWQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213054 | |
Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |
CAS RN |
63675-74-1 | |
Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63675-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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